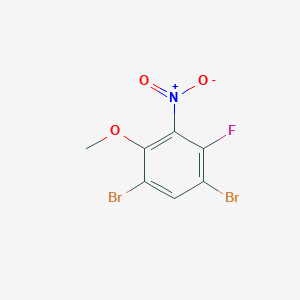

1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene is a multi-substituted aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss related nitrobenzene derivatives, which can offer insights into the chemical behavior and properties that might be expected for 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene. For instance, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene involves the nitration of a dimethoxyfluorobenzene precursor . This suggests that similar nitration reactions could be applicable for synthesizing the dibromo-fluoro-methoxy-nitrobenzene compound .

Synthesis Analysis

The synthesis of related compounds typically involves the direct functionalization of a pre-substituted benzene ring. For example, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is achieved by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid . This indicates that a similar approach could be used for the synthesis of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene, starting with an appropriately substituted benzene ring and then introducing the nitro group through electrophilic aromatic substitution.

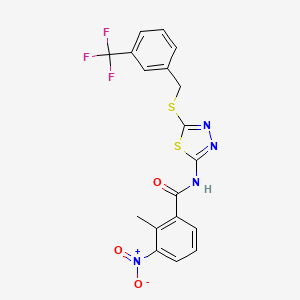

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the structure of synthesized compounds, as seen in the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and the unconventional reaction product (E)-3,6-dihydroxy-2-methyl-1,4-benzoquinone 4-methoxyimine N-oxide . The molecular structure of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene would likely be confirmed using similar methods, providing precise information about the arrangement of atoms and the geometry of the molecule.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene, but they do provide examples of reactions involving similar nitrobenzene derivatives. For instance, the reaction of diazomethane with a trihydroxy-methyl-nitrobenzene leads to unexpected products . This suggests that the reactivity of nitrobenzene derivatives can be complex and may lead to novel structures under certain conditions. The presence of multiple substituents on the benzene ring can significantly influence the reactivity and the types of chemical reactions that the compound can undergo.

Physical and Chemical Properties Analysis

The physical properties of nitrobenzene derivatives, such as their liquid-crystalline behavior, are influenced by the nature and position of substituents on the aromatic ring . The presence of perfluoroalkyl groups in the compounds studied in paper contributes to notable smectic properties. By analogy, the dibromo, fluoro, methoxy, and nitro substituents in 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene would also be expected to influence its physical properties, potentially including its melting point, solubility, and any mesomorphic behavior. The chemical properties, such as reactivity and stability, would be affected by the electron-withdrawing and electron-donating effects of the substituents, as well as steric factors.

Wissenschaftliche Forschungsanwendungen

Charge Control in SNAr Reactions

1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene, through its analogs, plays a crucial role in understanding the dynamics of nucleophilic substitution reactions, particularly in S_NAr reactions. The substitution patterns and control mechanisms, especially the meta substitution concerning the activating nitro group in similar halogenonitrobenzenes, have been studied extensively. These insights have proven to be critical in the field of organic synthesis, providing a theoretical basis for designing and predicting the outcomes of complex reactions (Cervera et al., 1996).

Electron Attachment and Dissociative Electron Attachment Studies

Research on nitrobenzene derivatives, including those structurally related to 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene, has provided valuable insights into the behavior of temporary anion states and dissociative electron attachment. These studies are pivotal in fields like mass spectrometry and electron transmission spectroscopy, aiding in the understanding of the fundamental interactions of electrons with complex molecules (Asfandiarov et al., 2007).

Structural Analysis and Molecular Ordering

The structure and molecular ordering of compounds similar to 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene have been a subject of research, providing valuable data for the field of materials science. Detailed structural analyses, including X-ray crystallography and nuclear magnetic resonance (NMR), have been conducted to understand the molecular geometry, atomic charges, and intermolecular interactions of these compounds (Sweeney et al., 2018); (Ojha & Pisipati, 2003).

Density Functional Theory (DFT) Studies

DFT studies of aromatic nitro compounds structurally similar to 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene have been instrumental in understanding the internal rotational barriers and molecular geometries. These studies are crucial in the field of computational chemistry, helping predict molecular behavior and reaction outcomes (Chen & Chieh, 2002).

Wirkmechanismus

Target of Action

As a halogenated aromatic compound, it may interact with various proteins or enzymes in the body, altering their function .

Mode of Action

Similar compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

It’s known that halogenated aromatic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

Halogenated aromatic compounds can cause various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Eigenschaften

IUPAC Name |

1,5-dibromo-2-fluoro-4-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWPEYNTNFTMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)

![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)

![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)